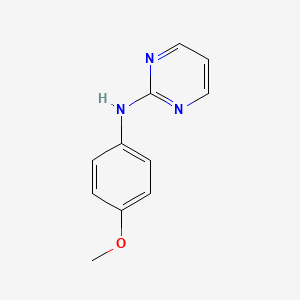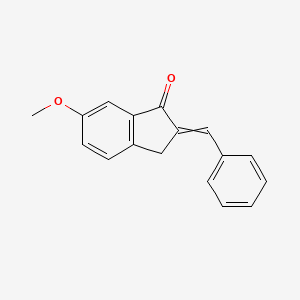
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring.
Métodos De Preparación
The synthesis of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position.
Formation of Benzyl Bromide: The brominated product is then converted to 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The benzyl bromide reacts with piperidine under nucleophilic substitution conditions to form 4-(2-Bromo-5-methoxybenzyl)piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with receptors, enzymes, or ion channels, leading to specific physiological effects .
Comparación Con Compuestos Similares
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromopiperidine: A simpler derivative with a bromine atom directly attached to the piperidine ring.
4-(2-Bromo-5-methoxybenzylidene)piperidine hydrochloride: A structurally similar compound with a benzylidene group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19BrClNO |
|---|---|
Peso molecular |
320.65 g/mol |
Nombre IUPAC |
4-[(2-bromo-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
Clave InChI |
QAGMPCFDSJXEIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CC2CCNCC2.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)
![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)




![tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)

